molecular formula C18H17N3O6S B2810633 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide CAS No. 896350-95-1

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

Cat. No.: B2810633
CAS No.: 896350-95-1
M. Wt: 403.41
InChI Key: XAOXKQZMPUBTON-UHFFFAOYSA-N
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Description

This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the 3,5-dimethoxyphenyl and 4-methylsulfonylbenzamide groups. One common method involves the reaction of 3,5-dimethoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 4-methylsulfonylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives

Scientific Research Applications

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of tubulin, thereby preventing the formation of microtubules and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)acetamide
  • 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
  • 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives .

Uniqueness

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide stands out due to its unique combination of the oxadiazole ring and the 3,5-dimethoxyphenyl and 4-methylsulfonylbenzamide groups. This unique structure imparts specific biological activities and chemical properties that make it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-13-8-12(9-14(10-13)26-2)17-20-21-18(27-17)19-16(22)11-4-6-15(7-5-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOXKQZMPUBTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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